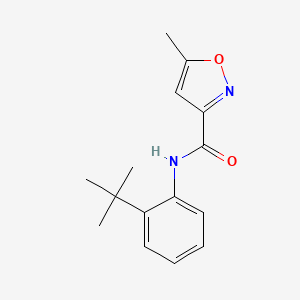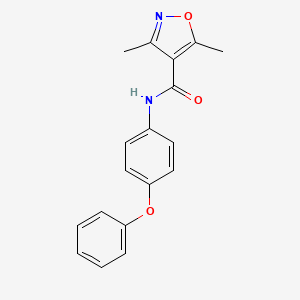
N-(2-tert-butylphenyl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(2-tert-butylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are ion channels found on the surface of cells and are involved in various physiological processes such as inflammation, immune response, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-tert-butylphenyl)-5-methyl-3-isoxazolecarboxamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ion channels found on the surface of cells and are involved in various physiological processes such as inflammation, immune response, and pain perception. This compound binds to the P2X7 receptor and inhibits its activation, which leads to a reduction in the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of neuropathic pain and inflammatory bowel disease. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-tert-butylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to study the specific effects of P2X7 receptor inhibition without affecting other receptors or physiological processes. However, one limitation of using this compound is its relatively low potency compared to other P2X7 receptor antagonists.
Future Directions
There are several future directions for the study of N-(2-tert-butylphenyl)-5-methyl-3-isoxazolecarboxamide. One potential area of research is the development of more potent P2X7 receptor antagonists based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as Alzheimer's disease and multiple sclerosis. Furthermore, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce potential side effects.
Scientific Research Applications
N-(2-tert-butylphenyl)-5-methyl-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases such as neuropathic pain, inflammatory bowel disease, and cancer. Studies have shown that this compound can inhibit the activation of P2X7 receptors, which are involved in the release of pro-inflammatory cytokines and chemokines. Inhibition of P2X7 receptors by this compound has been shown to reduce inflammation and pain in animal models of neuropathic pain and inflammatory bowel disease.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-9-13(17-19-10)14(18)16-12-8-6-5-7-11(12)15(2,3)4/h5-9H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBGSQHAFKJRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4430813.png)




![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine](/img/structure/B4430860.png)

![2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol](/img/structure/B4430865.png)
![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)
![3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430897.png)

![1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)
